molecular formula C7H15ClN2O2 B1440805 2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride CAS No. 890023-08-2

2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride

Cat. No. B1440805
M. Wt: 194.66 g/mol
InChI Key: RBZAMEHKPGYBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride is a chemical compound with the CAS number 890023-08-2 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of 2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride is C7H15ClN2O2 . The molecular weight is 194.6592 . The SMILES string representation is O=C (CNC ©C)NCC1OCCC1 .

Scientific Research Applications

Synthesis and Characterization of Complexes

New tetradentate ligands, including derivatives related to 2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride, have been synthesized and their monomeric complexes with metals such as Cr(III), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) have been studied. The characterization of these complexes through various techniques revealed their octahedral, square planar, or tetrahedral geometries, highlighting their potential applications in coordination chemistry and material science (Al-jeboori et al., 2010).

Chemoselective Acetylation

The chemoselective monoacetylation of amino groups, as exemplified in related compounds to 2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride, has been explored using Novozym 435 as a catalyst. This process is crucial for the synthesis of intermediates in the production of antimalarial drugs, demonstrating the relevance of such compounds in medicinal chemistry and drug development (Magadum & Yadav, 2018).

Structural Analysis of Derivatives

Studies on the crystal structure of derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, related to 2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride, have provided new diffraction data. These compounds, potential pesticides, were characterized by X-ray powder diffraction, contributing to the understanding of their structural properties and potential applications in agriculture (Olszewska et al., 2009).

Safety And Hazards

The safety data sheet (SDS) for 2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride provides information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

2-amino-N-(oxolan-2-ylmethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c8-4-7(10)9-5-6-2-1-3-11-6;/h6H,1-5,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZAMEHKPGYBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.